2,3,5-Trifluoro-4-trifluoromethyl-phenylamine
Description
Overview of Organofluorine Chemistry and its Impact on Chemical Design
Organofluorine chemistry, the study of compounds containing the carbon-fluorine (C-F) bond, has become a cornerstone of modern chemical design. wikipedia.org The C-F bond is the strongest single bond in organic chemistry, which imparts exceptional stability to molecules. tandfonline.com This unique characteristic has profound implications for the development of new substances. In medicinal chemistry, it is estimated that about one-fifth of all pharmaceuticals contain fluorine. wikipedia.org Similarly, over half of all agrochemicals feature C-F bonds. wikipedia.org The deliberate introduction of fluorine can enhance a range of properties, including metabolic stability, bioavailability, and binding affinity to biological targets. tandfonline.com Consequently, organofluorine chemistry provides essential tools for creating more effective and durable products, from life-saving drugs to high-performance polymers. wikipedia.org
The Unique Role of Fluorine and Trifluoromethyl Groups in Aromatic Systems
The introduction of fluorine atoms and trifluoromethyl (-CF3) groups into aromatic systems (carbon-based rings) is a key strategy in molecular design. bohrium.com Fluorine, being the most electronegative element, significantly alters the electronic distribution within a molecule. tandfonline.com This can affect the acidity or basicity (pKa) of nearby functional groups, which in turn can improve a drug's ability to permeate cell membranes. tandfonline.com
The trifluoromethyl group is particularly influential. It is a strong electron-withdrawing group and is highly lipophilic (it combines well with fats and oils), which can enhance a molecule's ability to cross biological membranes. mdpi.comnews-medical.net The C-F bonds within the -CF3 group are exceptionally stable, making this group resistant to metabolic breakdown by enzymes in the body. mdpi.com This enhanced metabolic stability often leads to a longer half-life for drugs, allowing for less frequent dosing. mdpi.com The -CF3 group is often used as a bioisostere, a substitute for a chlorine or methyl group, to fine-tune the steric and electronic properties of a compound to optimize its interaction with a biological target. wikipedia.org
Structural Context and Research Rationale for 2,3,5-Trifluoro-4-trifluoromethyl-phenylamine
This compound is a highly fluorinated aromatic amine. Its structure consists of a phenylamine (also known as aniline) core, which is a benzene (B151609) ring attached to an amino (-NH2) group. This core is heavily substituted with three individual fluorine atoms and one trifluoromethyl group. The high degree of fluorination makes this compound an object of research interest, primarily as a specialized building block or intermediate for the synthesis of more complex molecules. The combined electron-withdrawing and stability-enhancing properties of its substituents make it a valuable precursor for creating novel agrochemicals and pharmaceuticals where such characteristics are desirable.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 123950-43-6 |
| Molecular Formula | C₇H₃F₆N |
| Molecular Weight | 215.10 g/mol |
Historical Context of Fluorinated Aniline (B41778) Synthesis and Applications
The synthesis of fluorinated aromatic compounds has a rich history. An early breakthrough was the Schiemann reaction, discovered in 1927, which involved the thermal decomposition of diazonium fluoroborates derived from aromatic amines (anilines). nih.gov This method provided a viable route to fluoroarenes. nih.gov Another significant historical method is nucleophilic halogen exchange (the Halex process), where chlorine atoms on an aromatic ring, activated by electron-withdrawing groups like a nitro group, are replaced by fluorine using a fluoride (B91410) salt like potassium fluoride (KF). nih.govgoogle.com
Specifically for fluorinated anilines, a common and established pathway involves the nitration of a fluorinated aromatic compound, followed by the chemical reduction of the resulting nitro group to an amine group. google.com For example, 4-fluoroaniline (B128567) can be produced from fluorobenzene (B45895) through this nitration and subsequent reduction sequence. google.com More complex polyfluorinated anilines are often synthesized via nucleophilic aromatic substitution on highly fluorinated benzene rings, where one fluorine atom is displaced by an amine source, such as ammonia (B1221849). google.com These synthetic developments have been crucial, as fluorinated anilines are important intermediates for a wide range of active ingredients in pharmaceuticals and agrochemicals. google.com
Compound Reference Table
Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trifluoro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-2-1-3(14)5(9)6(10)4(2)7(11,12)13/h1H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHKZEPURJLSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C(F)(F)F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Derivatization of 2,3,5 Trifluoro 4 Trifluoromethyl Phenylamine
Reactivity of the Aryl Amine Moiety
The amino group of 2,3,5-Trifluoro-4-trifluoromethyl-phenylamine is the primary site for a variety of chemical transformations. However, its reactivity is substantially attenuated by the strong electron-withdrawing effects of the fluorine and trifluoromethyl substituents.
Nucleophilic Character and Protonation Equilibria
The electron-withdrawing nature of the fluorine and trifluoromethyl groups decreases the electron density on the nitrogen atom of the amino group. This reduction in electron density diminishes the nucleophilicity of the amine compared to aniline (B41778) and its less fluorinated derivatives. The lone pair of electrons on the nitrogen is less available for donation to electrophiles.
This decreased basicity is also reflected in its protonation equilibria. The pKa of the conjugate acid of this compound is expected to be significantly lower than that of aniline. This indicates that it is a weaker base and requires a stronger acidic medium to be protonated. The electron-withdrawing substituents stabilize the neutral amine and destabilize the positively charged anilinium ion.
Table 1: Comparison of Basicity of Substituted Anilines
| Compound | pKa of Conjugate Acid |
|---|---|
| Aniline | 4.6 |
| 4-Trifluoromethylaniline | 2.45 |
Note: The pKa value for this compound is estimated to be lower than that of 4-trifluoromethylaniline due to the additional electron-withdrawing fluorine atoms.
Condensation Reactions for Schiff Base and Imine Formation
Despite its reduced nucleophilicity, the amino group of this compound can still participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. nih.govmdpi.com These reactions typically require acid catalysis to activate the carbonyl group toward nucleophilic attack by the weakly nucleophilic amine.
The formation of these imines is an equilibrium process. The position of the equilibrium can be influenced by factors such as the reactivity of the carbonyl compound and the removal of water to drive the reaction to completion. The resulting Schiff bases are valuable intermediates in organic synthesis, providing a route to more complex molecular architectures. researchgate.net
For example, the reaction with a substituted benzaldehyde (B42025) would proceed as follows: C₇H₃F₆N + R-CHO ⇌ C₇H₂F₆N=CHR + H₂O
The stability of the resulting Schiff base can be influenced by the electronic properties of the substituents on both aromatic rings.
Acylation and Sulfonylation of the Amino Group
The amino group can undergo acylation with acyl halides or anhydrides and sulfonylation with sulfonyl chlorides. These reactions result in the formation of amides and sulfonamides, respectively. Similar to Schiff base formation, these reactions may require more forcing conditions (e.g., higher temperatures, stronger bases as catalysts) compared to the reactions of more nucleophilic anilines.
The general reactions are:
Acylation: C₇H₃F₆N + R-COCl → C₇H₂F₆N-COR + HCl
Sulfonylation: C₇H₃F₆N + R-SO₂Cl → C₇H₂F₆N-SO₂R + HCl
The resulting amides and sulfonamides are often stable, crystalline solids. The introduction of an acyl or sulfonyl group further deactivates the aromatic ring towards electrophilic substitution.
Electrophilic Aromatic Substitution (EAS) on the Highly Fluorinated Ring
The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing effects of the four fluorine substituents. smolecule.com The trifluoromethyl group is also a strong deactivating group. libretexts.org
Regioselectivity Control by Fluorine and Trifluoromethyl Substituents
The directing effects of the substituents on the ring determine the position of substitution in EAS reactions. The amino group is a strongly activating, ortho-, para-director. However, the fluorine atoms and the trifluoromethyl group are deactivating. Halogens are generally ortho-, para-directors, while the trifluoromethyl group is a meta-director. libretexts.orgyoutube.com
In this compound, the powerful activating effect of the amino group will be the dominant factor in determining the regioselectivity, directing incoming electrophiles to the positions ortho and para to it. However, the strong deactivating nature of the fluorine and trifluoromethyl groups will make the reaction significantly more difficult to achieve than with aniline itself. The fluorine atoms at positions 3 and 5 will sterically hinder substitution at the adjacent positions. Therefore, the most likely position for electrophilic attack is the position para to the amino group, which is already substituted with a trifluoromethyl group. The second most likely position would be ortho to the amino group.
Nitration and Halogenation Patterns
Nitration: Nitration of such a highly deactivated ring would require harsh reaction conditions, typically a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The incoming electrophile, the nitronium ion (NO₂⁺), would be directed by the amino group. Given the substitution pattern, the primary product would be expected to be the result of substitution at the position ortho to the amino group.
Halogenation: Halogenation, such as bromination or chlorination, would also require a Lewis acid catalyst. libretexts.org Similar to nitration, the amino group would direct the incoming halogen to the ortho position. The high degree of fluorination on the ring makes these reactions challenging, and they may require more potent electrophilic halogenating agents.
Table 2: Summary of Reactivity
| Reaction Type | Reactivity of Aryl Amine | Reactivity of Aromatic Ring (EAS) |
|---|---|---|
| Nucleophilic Attack | Reduced due to electron-withdrawing groups | Strongly deactivated |
| Basicity | Weak base | Not applicable |
| Condensation | Possible with catalysis | Not applicable |
| Acylation/Sulfonylation | Possible with catalysis | Not applicable |
| Nitration | Not applicable | Requires harsh conditions, ortho-directing |
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is a key determinant of the properties of this compound, imparting significant electronic effects and metabolic stability.
The trifluoromethyl group is renowned for its high thermal and chemical stability, which is a direct consequence of the strength of the carbon-fluorine bond. This inherent stability makes the -CF3 group on the aniline ring generally unreactive under standard synthetic conditions.
Despite this stability, recent advances in organic synthesis have opened avenues for the functionalization of C-F bonds. These methods, while not yet reported specifically for this compound, suggest potential pathways for its derivatization. Such transformations often require specific catalytic systems, such as transition metal complexes, or the use of strong Lewis acids to activate the C-F bond. The direct, late-stage functionalization of trifluoromethylarenes is an appealing strategy for the rapid diversification of complex molecules.
Reductive Transformations and Product Diversification
The highly fluorinated phenyl ring of this compound is susceptible to reductive transformations, which can lead to a diverse array of products. While specific studies on this molecule are not prevalent, analogous reactions with other polyfluoroaromatic compounds provide insight into its potential reactivity. One such transformation is reductive dehalogenation, where a halogen substituent is replaced by a hydrogen atom. This process can be particularly useful for selectively removing fluorine atoms from the aromatic ring, thereby accessing a range of partially fluorinated aniline derivatives. For instance, the use of reducing agents like zinc in aqueous ammonia (B1221849) has been shown to be effective for the reductive defluorination of perfluoroarenes. scilit.com The regioselectivity of such reactions would be a critical factor in determining the product distribution.
Another potential reductive pathway is the transformation of the aniline functionality itself, for instance, through reductive amination with aldehydes or ketones to yield secondary or tertiary amines.
Advanced Functionalization and Derivatization Strategies
The amino group of this compound serves as a versatile handle for a wide range of derivatization reactions, enabling its incorporation into more complex molecular scaffolds.
The formation of amide bonds is a cornerstone of medicinal chemistry, and this compound can readily undergo acylation to produce a variety of fluorinated amide derivatives. This transformation can be achieved through reaction with acyl chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct.
A general procedure for the synthesis of such amides would involve the reaction of this compound with an appropriate acylating agent in a suitable solvent, as outlined in the table below.
Table 1: Representative Synthesis of Fluorinated Amide Derivatives
| Reactant 1 | Reactant 2 (Acylating Agent) | Base (optional) | Solvent | Product |
| This compound | Acetyl chloride | Triethylamine | Dichloromethane | N-(2,3,5-Trifluoro-4-trifluoromethylphenyl)acetamide |
| This compound | Benzoyl chloride | Pyridine | Tetrahydrofuran | N-(2,3,5-Trifluoro-4-trifluoromethylphenyl)benzamide |
| This compound | Trifluoroacetic anhydride | None | Acetonitrile | N-(2,3,5-Trifluoro-4-trifluoromethylphenyl)-2,2,2-trifluoroacetamide |
The resulting N-(2,3,5-Trifluoro-4-trifluoromethylphenyl) amides are valuable intermediates in the synthesis of biologically active compounds, with the fluorinated phenyl moiety often imparting desirable pharmacokinetic properties. researchgate.net
The this compound scaffold can be incorporated into various heterocyclic systems, which are prevalent in many pharmaceutical agents.
Triazoles:
A common strategy for the synthesis of 1,2,3-triazoles involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC). To apply this to this compound, the aniline would first need to be converted to the corresponding azide (B81097). This is typically achieved via diazotization with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with an azide salt (e.g., sodium azide). The resulting 1-azido-2,3,5-trifluoro-4-(trifluoromethyl)benzene can then undergo a [3+2] cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst to yield the desired 1,4-disubstituted 1,2,3-triazole. evitachem.comnih.gov
Thiazolidinones:
Thiazolidin-4-ones are another important class of heterocycles with diverse biological activities. researchgate.netnih.gov A general route to 2-imino-thiazolidin-4-ones involves the reaction of an amine with an aldehyde to form a Schiff base, which is then cyclized with a thioglycolic acid derivative. chemmethod.com In the case of this compound, it could first be reacted with an appropriate aldehyde to form an N-(2,3,5-Trifluoro-4-trifluoromethylphenyl)imine. Subsequent reaction with thioglycolic acid would then yield the corresponding 3-(2,3,5-Trifluoro-4-trifluoromethylphenyl)thiazolidin-4-one. One-pot, three-component reactions involving an amine, an aldehyde, and thioglycolic acid are also well-established methods for the synthesis of 2,3-disubstituted thiazolidin-4-ones. nih.gov
Table 2: Potential Heterocyclic Derivatives of this compound
| Heterocycle | Key Intermediate | Key Reaction Type |
| 1,2,3-Triazole | 1-Azido-2,3,5-trifluoro-4-(trifluoromethyl)benzene | Azide-Alkyne Cycloaddition |
| Thiazolidin-4-one | N-(2,3,5-Trifluoro-4-trifluoromethylphenyl)imine (Schiff Base) | Cyclocondensation |
Chiral Resolution and Asymmetric Transformations
While there is no specific literature on the chiral resolution or asymmetric transformations of this compound itself, general methods for the separation of chiral anilines and the asymmetric synthesis of their derivatives are applicable. If derivatization of the aniline leads to the formation of a chiral center, the resulting enantiomers could potentially be separated using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful technique for the separation of enantiomers of various classes of compounds, including fluorinated amino acid analogues. researchgate.net
Alternatively, resolution can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. The differing solubilities of the diastereomeric salts can then be exploited for their separation by fractional crystallization. google.comgoogle.com
Asymmetric synthesis provides a more direct route to enantiomerically enriched products. For instance, if a derivative of this compound were to be used in a reaction that creates a new stereocenter, the use of a chiral catalyst or auxiliary could favor the formation of one enantiomer over the other. Asymmetric synthesis of fluorinated amino acids has been achieved using chiral Ni(II) complexes. beilstein-journals.org
Advanced Spectroscopic Characterization and Structural Analysis of 2,3,5 Trifluoro 4 Trifluoromethyl Phenylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For a compound with multiple fluorine substituents like 2,3,5-Trifluoro-4-trifluoromethyl-phenylamine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR is essential for a complete assignment.
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple in terms of the number of signals, but complex in their appearance. It should feature two main resonances:
Aromatic Proton (H6): A single proton is attached to the aromatic ring at the C6 position. Due to the electron-withdrawing nature of the adjacent fluorine and trifluoromethyl groups, this signal is expected to appear in the downfield region of the spectrum. Its multiplicity will be complex, appearing as a multiplet due to coupling with the fluorine atoms at C5 (meta coupling) and C3 (para coupling).
Amine Protons (NH₂): The two protons of the amine group will typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, one for each carbon atom in the unique electronic environment of the molecule.
The carbon atoms directly bonded to fluorine (C2, C3, C5) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF).
The carbon atom attached to the trifluoromethyl group (C4) will also show coupling to the three fluorine atoms of the CF₃ group.
The trifluoromethyl carbon itself (CF₃) will appear as a quartet due to coupling with its three attached fluorine atoms. rsc.org
The remaining carbons (C1 and C6) will display smaller, long-range coupling to the various fluorine atoms. The specific chemical shifts and coupling patterns are critical for unambiguously assigning each carbon in the core structure. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Characteristics for this compound
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |
|---|---|---|---|---|
| ¹H | H6 | ~7.0 - 7.5 | Multiplet (dddq) | ³JHF (to F5), ⁵JHF (to F3), ⁵JHF (to CF₃) |
| ¹H | NH₂ | Variable, ~3.5 - 5.0 | Broad Singlet | - |
| ¹³C | C1-NH₂ | ~140 - 150 | Multiplet | JCF couplings to F2, F5 |
| ¹³C | C2-F | ~150 - 160 | Doublet of Multiplets | ¹JCF (large), other JCF couplings |
| ¹³C | C3-F | ~150 - 160 | Doublet of Multiplets | ¹JCF (large), other JCF couplings |
| ¹³C | C4-CF₃ | ~115 - 125 | Multiplet | ²JCCF (to CF₃), other JCF couplings |
| ¹³C | C5-F | ~150 - 160 | Doublet of Multiplets | ¹JCF (large), other JCF couplings |
| ¹³C | C6-H | ~110 - 120 | Multiplet | JCF couplings to F5, F2 |
| ¹³C | CF₃ | ~120 - 130 | Quartet of Multiplets | ¹JCF (large), other JCF couplings |
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide range of chemical shifts. wikipedia.org For this compound, four distinct fluorine signals are expected, corresponding to the three non-equivalent fluorine atoms on the aromatic ring and the trifluoromethyl group.
Chemical Shifts: The chemical shifts for fluorine atoms attached to an aromatic ring typically appear in a different region from those in a trifluoromethyl group. The aromatic fluorines (F2, F3, F5) are expected in the range of +80 to +170 ppm, while the CF₃ group is anticipated between +40 to +80 ppm (relative to CFCl₃). ucsb.eduslideshare.net
Coupling Constants: Extensive spin-spin coupling between the different fluorine nuclei (¹⁹F-¹⁹F coupling) will be observed. These couplings can occur over multiple bonds and are often large, providing valuable structural information. wikipedia.orgyoutube.com For example, the signal for F3 would be expected to show coupling to F2 (ortho), F5 (meta), and the CF₃ group (ortho). Similarly, the CF₃ signal would couple to its neighbors F3 and F5.
Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity of the molecular framework. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. In this molecule, its primary use would be limited, though it could potentially show a correlation between the NH₂ protons and the H6 proton under specific conditions. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It would definitively link the H6 proton signal to the C6 carbon signal. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR experiments for structural elucidation, as it reveals correlations between protons and carbons over two or three bonds. youtube.com Expected correlations for H6 would include C5, C1, and C4, which would be crucial for confirming the substitution pattern of the ring. Furthermore, fluorine-detected HMBC variants can show correlations between fluorine nuclei and carbons, providing unambiguous assignment of the fluorinated positions. nih.govresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space. It could reveal spatial relationships, for example, between the amine protons and the adjacent fluorine at C2 or the proton at C6.
Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, offering clues to its structure. For this compound (C₇H₂F₇N), the molecular ion (M⁺˙) peak would be expected at an m/z corresponding to its molecular weight (approx. 233.01).
The fragmentation of the molecular ion is guided by the stability of the resulting fragments. libretexts.orglibretexts.org Key fragmentation pathways for this molecule would likely involve:
Loss of a Trifluoromethyl Radical: A common fragmentation for compounds containing a CF₃ group is the cleavage of the C-C bond to lose a ·CF₃ radical, resulting in a significant fragment at [M - 69]⁺.
Loss of HF: Elimination of hydrogen fluoride (B91410) (HF) from the molecular ion is another plausible pathway, leading to a fragment at [M - 20]⁺.
Cleavage related to the Amine Group: The amine group can influence fragmentation, potentially through the loss of HCN or H₂CN fragments. miamioh.edu
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Identity | Fragmentation Pathway |
|---|---|---|
| 233 | [C₇H₂F₇N]⁺˙ | Molecular Ion (M⁺˙) |
| 214 | [C₇HF₆N]⁺˙ | Loss of F radical |
| 213 | [C₇H₂F₆N]⁺ | Loss of HF |
| 164 | [C₆H₂F₄N]⁺ | Loss of ·CF₃ radical |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Insights
N-H Stretching: The primary amine group will give rise to two characteristic bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
Aromatic Ring Vibrations: C-H stretching for the lone aromatic proton would be observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1650 cm⁻¹ region.
C-F Stretching: The most intense and characteristic bands in the IR spectrum are expected to be those from the C-F bonds. Both the aromatic C-F bonds and the C-F bonds of the trifluoromethyl group give rise to strong absorptions in the fingerprint region, typically between 1000 and 1400 cm⁻¹. cuni.cz
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Asymmetric & Symmetric Stretch | N-H (Amine) | 3300 - 3500 | Medium |
| Stretch | Aromatic C-H | 3000 - 3100 | Weak-Medium |
| Stretch | Aromatic C=C | 1450 - 1650 | Medium-Strong |
| Stretch | C-N | 1250 - 1350 | Medium |
| Stretch | C-F (Trifluoromethyl) | 1100 - 1400 | Very Strong |
| Stretch | C-F (Aromatic) | 1000 - 1300 | Strong |
X-ray Crystallography for Solid-State Molecular Geometry and Conformational Studies
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and torsion angles of this compound. mdpi.com
Analysis of the crystal structure would reveal key details about intermolecular interactions that govern the crystal packing. nih.gov
Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the electronegative fluorine atoms and the nitrogen atom of a neighboring molecule can act as acceptors. This can lead to the formation of extensive hydrogen-bonding networks that stabilize the crystal lattice. rsc.orgnih.gov
π-π Stacking: The electron-deficient nature of the highly fluorinated aromatic ring might influence its participation in π-π stacking interactions with adjacent rings in the crystal structure.
While no public crystal structure for this compound is currently available, analysis of related fluorinated anilines provides a basis for predicting its solid-state behavior. rsc.orgacs.org Such a study would provide invaluable data for correlating solid-state structure with the spectroscopic properties observed in solution and for computational modeling.
Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)
The rigorous assessment of purity and the effective separation of isomers are critical in the synthesis and application of this compound. Due to the subtle differences in physicochemical properties between the main compound and its potential impurities or isomers, advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable. These methods offer the high resolution and sensitivity required for the quantitative and qualitative analysis of this complex fluorinated aromatic amine.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a primary tool for determining the purity of this compound. The separation is typically achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (commonly C18 or C8) and a polar mobile phase.
Methodology and Findings: For the analysis of fluorinated anilines, a gradient elution is often employed to ensure adequate separation of both polar and nonpolar impurities. The mobile phase usually consists of a mixture of water (often buffered) and an organic modifier like acetonitrile or methanol. UV detection is standard, with the wavelength set to an absorption maximum of the aniline (B41778) ring system.
A typical HPLC method for a related fluorinated aromatic compound might involve a C18 column with a gradient elution from a higher aqueous composition to a higher organic composition. This allows for the elution of more polar impurities first, followed by the main compound, and finally any less polar impurities. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For enhanced sensitivity and selectivity, especially for trace impurities, derivatization with a fluorescent tag can be employed, followed by fluorescence detection. nih.govsqu.edu.omresearchgate.net
Illustrative HPLC Conditions for Purity Analysis:
| Parameter | Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid |
| Gradient | Start at 30% B, linear increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification and Isomer Separation
GC-MS is a powerful technique for the analysis of volatile compounds and is particularly useful for separating and identifying isomers of this compound. The high separation efficiency of the gas chromatographic column combined with the definitive identification capabilities of the mass spectrometer makes it an ideal method for this purpose.
Purity Assessment and Impurity Identification: In GC-MS analysis, the sample is vaporized and separated in a capillary column. The choice of the stationary phase is critical for achieving the desired separation. For fluorinated compounds, columns with a mid-polarity stationary phase, such as those containing phenyl or cyanopropyl functional groups, can provide good selectivity. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the structure of the compound and any co-eluting impurities.
Isomer Separation: The separation of positional isomers of fluorinated anilines can be challenging due to their similar boiling points and polarities. chromforum.org Achieving baseline separation often requires optimization of the GC temperature program and the use of high-resolution capillary columns. In some cases, specialized chiral columns may be necessary if enantiomeric separation is required for derivatives of the target compound. The introduction of trifluoromethyl groups can aid in the separation of isomers on certain stationary phases. jiangnan.edu.cn The distinct mass spectra of different isomers, which may show subtle differences in fragmentation patterns, can further aid in their identification and quantification.
Typical GC-MS Parameters for Isomer Analysis:
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-400 |
By employing these advanced chromatographic techniques, a comprehensive profile of this compound can be obtained, ensuring its purity and the absence of undesirable isomers, which is crucial for its intended applications in various fields of chemical synthesis.
Computational and Theoretical Studies on 2,3,5 Trifluoro 4 Trifluoromethyl Phenylamine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Detailed quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. For fluorinated aromatic compounds, these studies can elucidate the effects of electron-withdrawing fluorine and trifluoromethyl groups on the molecule's structure and behavior. researchgate.net
Electronic Structure, Charge Distribution, and Electrostatic Potential Analysis
No specific studies detailing the electronic structure, charge distribution, or electrostatic potential analysis for 2,3,5-Trifluoro-4-trifluoromethyl-phenylamine were found. Such an analysis would typically involve calculating atomic charges (e.g., Mulliken or Natural Bond Orbital charges) to map the electron density across the molecule. The molecular electrostatic potential (MEP) surface would highlight electrophilic and nucleophilic regions, predicting sites for intermolecular interactions. For analogous fluorinated anilines, the strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents is known to significantly influence the electron distribution on the aromatic ring and the amino group. smolecule.com
Molecular Orbital Theory and Frontier Orbital Analysis
A frontier orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. The energies and shapes of these orbitals, and the resulting HOMO-LUMO gap, indicate the molecule's kinetic stability and electronic excitation properties. While DFT studies on compounds like 2-(trifluoromethyl)aniline (B126271) and 3-(trifluoromethyl)aniline (B124266) have been performed to determine these parameters, specific HOMO-LUMO energy values and orbital visualizations for this compound are not available in the reviewed literature. researchgate.net
Aromaticity and Stability Assessments
The stability of this compound is influenced by the presence of multiple fluorine atoms, which generally impart significant chemical stability. smolecule.com Computational methods can quantify the aromaticity of the phenyl ring through indices such as the Nucleus-Independent Chemical Shift (NICS). These calculations would reveal the extent to which the heavy fluorine and trifluoromethyl substitution impacts the aromatic character of the benzene (B151609) ring. However, specific aromaticity and stability assessment studies for this compound have not been identified.
Mechanistic Investigations of Synthetic Transformations
The synthesis of fluorinated anilines can involve several reaction pathways, including nucleophilic aromatic substitution or the reduction of corresponding nitro compounds. smolecule.com Computational chemistry provides powerful tools to investigate the mechanisms of these transformations. wur.nl
Transition State Characterization and Reaction Pathway Elucidation
Elucidating a reaction mechanism involves identifying the transition state(s) and intermediates along the reaction coordinate. Computational methods can model the geometry and energy of these transient species. For the synthesis of this compound, this could involve, for example, modeling the transition state of an amination reaction on a polyfluorinated benzene precursor. Despite the availability of general methods for locating transition states, arxiv.orgscm.comjoaquinbarroso.com specific studies that characterize the transition states involved in the synthesis of this compound are absent from the searched literature.
Kinetic and Thermodynamic Aspects of Reactivity
By calculating the energies of reactants, transition states, and products, computational studies can determine the activation energies and reaction enthalpies, providing insight into the kinetic and thermodynamic feasibility of a reaction. youtube.com This data is essential for optimizing synthetic procedures. For this compound, such calculations could predict the most favorable pathway for its synthesis or its subsequent reactions. However, no specific kinetic or thermodynamic data derived from computational studies for reactions involving this compound were found.
Advanced Research Applications of 2,3,5 Trifluoro 4 Trifluoromethyl Phenylamine and Its Derivatives in Diverse Fields
As Key Intermediates in Complex Organic Synthesis
2,3,5-Trifluoro-4-trifluoromethyl-phenylamine serves as a valuable intermediate in organic synthesis due to the unique reactivity conferred by its fluorine substituents. The presence of multiple electron-withdrawing fluorine atoms and a trifluoromethyl group significantly influences the electronic properties of the aromatic ring and the nucleophilicity of the amine group, making it a versatile building block for constructing complex molecules.
Building Blocks for Polyfunctionalized Molecules
The structure of this compound offers multiple reaction sites, enabling its use in the synthesis of polyfunctionalized aromatic compounds. The amino group can undergo a variety of transformations, including diazotization, acylation, and alkylation, while the highly fluorinated phenyl ring can participate in nucleophilic aromatic substitution reactions, albeit under specific conditions.
Researchers leverage these characteristics to introduce diverse functional groups, leading to the creation of elaborate molecular architectures. For instance, the amine can be converted into a diazonium salt, which can then be replaced by a wide range of substituents (e.g., halogens, cyano, hydroxyl groups) to create new, highly functionalized fluorinated benzene (B151609) derivatives. These derivatives are sought after in various chemical industries for their unique properties. The reactivity of the amino group allows it to participate in nucleophilic substitution reactions with electrophiles, and the compound can also undergo reduction to yield various derivatives.
Table 1: Synthetic Transformations of this compound
| Reaction Type | Reagent/Condition | Resulting Functional Group | Application Area |
| Acylation | Acyl Halides / Anhydrides | Amide | Pharmaceuticals, Polymers |
| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt (-N₂⁺) | Dyes, Synthesis Intermediates |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | Agrochemicals, Fine Chemicals |
| Nucleophilic Substitution | Electrophiles | Substituted Amine | Material Science, Organic Synthesis |
Precursors for Chiral Fluorinated Compounds
The synthesis of enantiomerically pure fluorinated compounds is of paramount importance in the pharmaceutical and agrochemical industries, as the chirality of a molecule can drastically affect its biological activity. ucj.org.ua Fluorine's unique properties, such as its high electronegativity and ability to form strong bonds, can enhance a drug's metabolic stability, binding affinity, and bioavailability. ucj.org.ua
This compound can serve as a starting material for the synthesis of chiral molecules. Asymmetric synthesis techniques can be employed to produce specific enantiomers, leading to more potent and selective drugs with fewer side effects. ucj.org.ua The amine functionality provides a handle for introducing chirality, for example, through diastereoselective reactions with chiral auxiliaries or through asymmetric catalysis. The resulting chiral fluorinated building blocks are invaluable for constructing complex active pharmaceutical ingredients.
Contributions to Agrochemical Research and Development
The introduction of fluorine atoms or trifluoromethyl groups into active ingredients is a widely used strategy in modern agrochemical design. researchgate.net Fluorination can significantly enhance the efficacy, stability, and bioavailability of pesticides, herbicides, and fungicides. researchgate.netresearchgate.net Compounds containing the trifluoromethyl (CF₃) moiety have shown particular advantages for agrochemicals. nih.gov
Design and Synthesis of Fluorinated Agrochemical Precursors
This compound is an important precursor in the synthesis of novel fluorinated agrochemicals. smolecule.com Its highly fluorinated structure is a desirable feature for creating active compounds with enhanced properties. The stability and efficacy of pesticides and herbicides can be improved through the use of this compound as an intermediate. smolecule.com
This aniline (B41778) derivative can be used to construct more complex heterocyclic systems, which are common scaffolds in agrochemical products. nih.gov For example, fluorinated anilines are key starting materials for producing trifluoromethylpyridine (TFMP) derivatives, a class of compounds with significant commercial use in crop protection. nih.govresearchoutreach.org The synthesis of potent fungicides and insecticides often involves the condensation of building blocks derived from fluorinated anilines. researchoutreach.org
Table 2: Role of Fluorination in Agrochemicals
| Property Enhanced by Fluorination | Impact on Agrochemical Performance | Example Agrochemical Class |
| Metabolic Stability | Increased persistence and longer duration of action | Fungicides, Insecticides |
| Binding Affinity | Higher potency and selectivity towards target pests | Herbicides, Nematicides |
| Lipophilicity | Improved transport and penetration into the target organism | All classes |
| Bioavailability | Greater uptake and distribution within the plant or pest | Systemic Pesticides |
Development of Advanced Materials and Functional Molecules
Fluorinated compounds are crucial in materials science for creating high-performance materials with unique properties. smolecule.com The strong carbon-fluorine bond and the high electronegativity of fluorine impart exceptional thermal stability, chemical resistance, and specific surface properties to polymers and other functional molecules. nih.govresearchgate.net
Precursors for Fluorinated Polymers and High-Performance Materials
This compound and its close derivatives are valuable monomers and precursors for synthesizing advanced fluorinated polymers. smolecule.com The polymerization of structurally similar compounds, such as 2,3,5,6-tetrafluoro-4-trifluoromethylaniline, has been demonstrated to produce poly-p-oxyperfluorobenzylene, a polymer with a structure analogous to those derived from other fluorinated phenols. nih.gov
The incorporation of the 2,3,5-trifluoro-4-trifluoromethyl-phenyl moiety into polymer backbones can lead to materials with desirable characteristics. researchgate.net These include low dielectric constants, reduced water absorption, high thermal stability, and enhanced solubility in organic solvents, which are critical for applications in electronics, aerospace, and protective coatings. researchgate.netresearchgate.netpageplace.de This aniline can also be used as a building block in the preparation of materials for organic light-emitting diodes (OLEDs). smolecule.com
Table 3: Properties of Fluorinated High-Performance Polymers
| Property | Advantage in Material Applications | Potential Application |
| High Thermal Stability | Resistance to degradation at high temperatures | Aerospace components, high-temperature electronics |
| Chemical Inertness | Durability in harsh chemical environments | Chemical processing equipment, protective coatings |
| Low Surface Energy | Repellency to water and oil (hydrophobicity/oleophobicity) | Non-stick surfaces, anti-fouling coatings |
| Low Dielectric Constant | Excellent electrical insulation properties | Microelectronics, high-frequency communication devices |
| Optical Transparency | Clarity and low light absorption | Optical fibers, flexible displays |
Components in Organic Electronic and Photonic Devices
There is a lack of available research data on the specific use of this compound or its derivatives as components in organic electronic and photonic devices, such as Organic Light-Emitting Diodes (OLEDs). While host materials are crucial for the performance of OLEDs, and various bipolar host materials based on other aromatic compounds have been developed, there are no specific studies detailing the synthesis or performance of devices incorporating this compound. noctiluca.eursc.org
Use in Coatings and Surface Chemistry
Ligand Design in Catalysis
While fluorinated anilines can serve as precursors for ligands in catalysis, there is no specific information available on the use of this compound as a modular component in catalyst development. The synthesis of hindered anilines like 2,4,6-tris(trifluoromethyl)aniline (B44841) for use as ligand precursors has been reported, but similar detailed studies for this compound are not documented. researchgate.net The development of N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a privileged motif for catalyst development highlights the utility of related structures, but not the specific compound . researchgate.net
Analytical Applications
There is no available research documenting the use of this compound as a reagent for the determination of enantiomeric excess. While asymmetric synthesis of trifluoromethylated amines is a known area of research, the application of this specific compound as a chiral derivatizing agent or in methods for determining enantiomeric purity has not been reported. nih.govnih.gov
No specific studies have been found that describe the development or application of this compound or its derivatives as probes for advanced chemical analysis. While fluorescent probes based on triphenylamine (B166846) and other aromatic structures are actively researched for the detection of various analytes, there is no indication in the available literature that this compound has been utilized for this purpose. nih.govresearchgate.netnih.gov
Q & A
Q. What are the key considerations in optimizing the synthesis of 2,3,5-Trifluoro-4-trifluoromethyl-phenylamine?
Methodological Answer: High-pressure synthesis using tetrafluorobenzene and ammonia is a common approach . Critical parameters include reaction temperature (typically 80–120°C), ammonia stoichiometry, and catalyst selection (e.g., Pd/C). Yield optimization requires rigorous control of side reactions, such as over-fluorination or ring-opening byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential due to the compound’s high polarity from fluorine substituents.
Q. How can researchers characterize the electronic effects of fluorine substituents in this compound?
Methodological Answer: Combine NMR (¹⁹F and ¹H) to map electron-withdrawing effects of trifluoromethyl and fluorine groups. For example, ¹⁹F NMR chemical shifts (δ) near -60 ppm indicate para-substituted CF₃ groups, while ortho/meta fluorine atoms show distinct splitting patterns . Computational tools like density functional theory (DFT) can quantify substituent effects on aromatic ring electron density, aiding in predicting reactivity toward electrophilic substitution.
Q. What biological screening strategies are appropriate for this compound?
Methodological Answer: Prioritize assays leveraging fluorine’s metabolic stability, such as cytochrome P450 inhibition studies or plasma stability tests. Fluorinated anilines often act as kinase inhibitors; use fluorescence polarization assays to evaluate binding to ATP-binding pockets. Compare results with non-fluorinated analogs (e.g., 4-trifluoromethyl-aniline) to isolate fluorine-specific effects .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data for fluorinated anilines?
Methodological Answer: Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). For example, trifluoromethyl groups may exhibit hydrophobic interactions in lipid-rich environments but destabilize hydrogen bonding in aqueous media . Validate findings using orthogonal assays (SPR vs. ITC for binding affinity) and control for batch-to-batch purity variations via HPLC-MS (>98% purity threshold).
Q. What strategies mitigate unexpected byproducts during derivatization of this compound?
Methodological Answer: Steric hindrance from ortho-fluorine atoms can lead to regioselective challenges. Use directing groups (e.g., boronic esters) to control coupling reactions. For amidation, activate the amine with Boc protection to prevent nucleophilic side reactions. Monitor intermediates in real-time via in-situ IR or Raman spectroscopy .
Q. How to design structure-activity relationship (SAR) studies comparing fluorinated analogs?
Q. Why do some studies report high enzymatic inhibition while others show negligible activity?
Methodological Answer: Fluorine’s electronegativity can alter binding modes depending on target flexibility. For rigid enzymes (e.g., dihydrofolate reductase), trifluoromethyl groups may clash with active-site residues. Use molecular dynamics simulations to assess conformational adaptability. Cross-validate with crystallography (e.g., X-ray co-crystal structures) to confirm binding poses .
Methodological Best Practices
Q. What advanced analytical techniques are critical for purity assessment?
Methodological Answer: Beyond GC-MS, employ high-resolution mass spectrometry (HRMS) to detect trace fluorinated impurities (<0.1%). For structural confirmation, use X-ray crystallography to resolve fluorine positional isomers, which NMR alone may not distinguish .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
